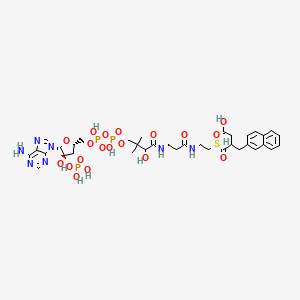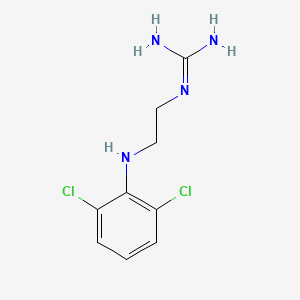
Guanclofine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanfacine is a selective alpha-2A adrenergic receptor agonist that has been primarily used in the treatment of hypertension and attention deficit hyperactivity disorder (ADHD). It was first described in the literature in 1974 and has since been approved for various medical applications . Guanfacine works by reducing the effects of the sympathetic nervous system on the heart and circulatory system, making it effective in managing blood pressure and improving attention and working memory .
Preparation Methods
The synthesis of guanfacine involves several methods, including classical and modern approaches. One common method involves the reaction of 2,6-dichlorobenzene acetonitrile with methanol and concentrated sulfuric acid, followed by alcoholysis and subsequent reaction with guanidine in isopropanol . Another method includes the reaction of guanidine hydrochloride with sodium isopropoxide and 2,6-dichlorobenzeneacetic acid methyl ester in isopropanol . Industrial production methods often focus on optimizing yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Guanfacine undergoes various chemical reactions, including:
Oxidation: Guanfacine can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups in guanfacine, leading to different derivatives.
Substitution: Guanfacine can undergo substitution reactions, particularly involving its aromatic ring, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions
Scientific Research Applications
Guanfacine has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying adrenergic receptor interactions and developing new adrenergic agonists.
Biology: Investigated for its effects on neurotransmitter systems and its potential neuroprotective properties.
Medicine: Extensively used in the treatment of ADHD and hypertension. .
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes.
Mechanism of Action
Guanfacine exerts its effects by stimulating postsynaptic alpha-2A adrenergic receptors. This stimulation inhibits the production of cyclic adenosine monophosphate (cAMP) and closes hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, enhancing the effectiveness of the signal of pyramidal neurons in the prefrontal cortex . This mechanism improves working memory and attention, making guanfacine effective in treating ADHD. Additionally, the stimulation of alpha-2A receptors promotes the growth and maturation of dendritic spines in pyramidal neurons, which are associated with learning and memory .
Comparison with Similar Compounds
Guanfacine is similar to other alpha-2 adrenergic receptor agonists such as clonidine and dexmedetomidine. guanfacine is unique in its selectivity for the alpha-2A subtype, which reduces the risk of side effects associated with non-selective adrenergic agonists . Similar compounds include:
Clonidine: Another alpha-2 adrenergic receptor agonist used in the treatment of hypertension and ADHD.
Dexmedetomidine: Primarily used as a sedative and analgesic in intensive care settings.
Properties
CAS No. |
55926-23-3 |
|---|---|
Molecular Formula |
C9H12Cl2N4 |
Molecular Weight |
247.12 g/mol |
IUPAC Name |
2-[2-(2,6-dichloroanilino)ethyl]guanidine |
InChI |
InChI=1S/C9H12Cl2N4/c10-6-2-1-3-7(11)8(6)14-4-5-15-9(12)13/h1-3,14H,4-5H2,(H4,12,13,15) |
InChI Key |
YDDRXDOPBABLRB-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)NCCN=C(N)N)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NCCN=C(N)N)Cl |
Key on ui other cas no. |
55926-23-3 |
Synonyms |
(2-(2,6-dichloroanilino)ethyl)guanidine guanclofine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


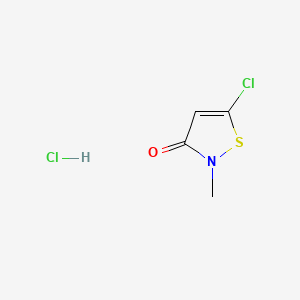
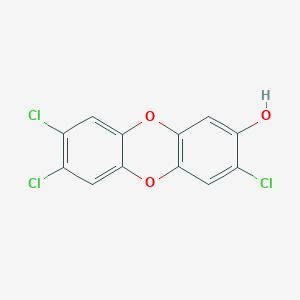

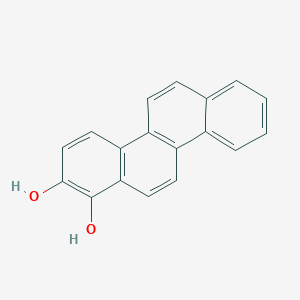
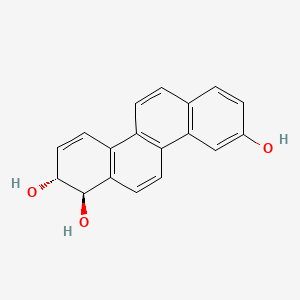
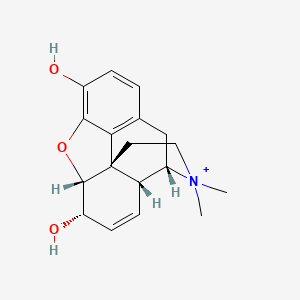
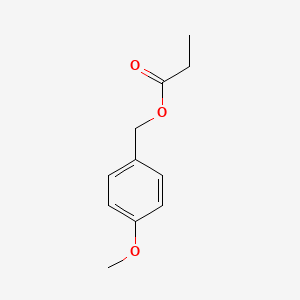

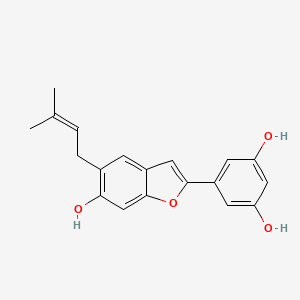

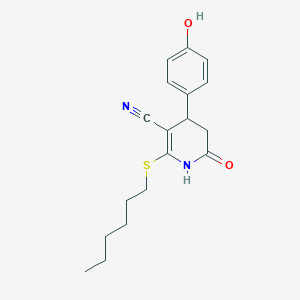
![2-[(1,3-dimethyl-2,6-dioxo-7-propyl-8-purinyl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B1198750.png)
![4-[[4-(1,3-Benzothiazol-2-yl)-1-piperazinyl]-[1-(2-methylbutan-2-yl)-5-tetrazolyl]methyl]-2-methoxyphenol](/img/structure/B1198751.png)
